molecular formula ClNa B1512880 Sodium (~35~Cl)chloride CAS No. 20510-55-8

Sodium (~35~Cl)chloride

Cat. No.: B1512880
CAS No.: 20510-55-8
M. Wt: 57.958622 g/mol
InChI Key: FAPWRFPIFSIZLT-XUGDXVOUSA-M
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Description

Sodium (~35~Cl)chloride is a useful research compound. Its molecular formula is ClNa and its molecular weight is 57.958622 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Sodium chloride, commonly known as salt, is an essential mineral compound for human and animal health . It is an ionic compound where the sodium and chloride ions are in equal amounts . The primary targets of sodium chloride in the body are the cells, particularly those involved in maintaining the osmotic tension of blood and tissues . Sodium chloride is the principle salt involved in this process .

Mode of Action

Sodium chloride interacts with its targets primarily through ionic interactions. Sodium atoms donate an electron to chlorine atoms, resulting in the formation of positively charged sodium ions (Na+) and negatively charged chloride ions (Cl-) . This reaction is highly favorable because of the electrostatic attraction between the particles . Sodium chloride also plays a part in muscle contractions and nerve impulses .

Biochemical Pathways

Sodium chloride affects several biochemical pathways. Changes in osmotic tension influence the movement of fluids and diffusion of salts in cellular tissue . Sodium chloride is also involved in the regulation of the renin-angiotensin-aldosterone system (RAS), reducing endothelial NO generation, enhancing the formation of asymmetrical dimethyl arginine (ADMA), oxidative stress secondary to excessive production of reactive oxygen species (ROS), inflammation, impaired insulin-mediated vasodilatation, increased sympathetic nervous system (SNS) activation, dysfunctional immune responses, and abnormal renal handling of sodium .

Pharmacokinetics

Sodium and chloride are mainly distributed in blood and extracellular compartments . Sodium is predominantly excreted by the kidney with renal reabsorption . Small amounts of sodium are lost in the feces and sweat at the skin level . Sodium chloride is easily soluble in water and partially soluble or insoluble in other liquids . In its aqueous state, sodium chloride acts as a good conductor of electricity due to the free movement of the ions .

Result of Action

The molecular and cellular effects of sodium chloride’s action are diverse. Sodium chloride enhances the activation state and effector functions of human CD8+ memory T cells . These functional alterations are associated with enhanced metabolic fitness, particularly increases in glycolysis, oxidative phosphorylation, and overall nutrient uptake . Sodium chloride also helps to precipitate DNA from a solution by balancing charge densities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium chloride. For instance, temperature can affect the solubility of sodium chloride in water . Sodium chloride is also used in many industrial processes, and it is a major source of sodium and chlorine compounds used as feedstocks for further chemical syntheses . Another major application of sodium chloride is de-icing of roadways in sub-freezing weather .

Biochemical Analysis

Biochemical Properties

Sodium (~35~Cl)chloride is vital in biochemical reactions, particularly in maintaining osmotic balance and electrolyte homeostasis. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the activation of the sodium-potassium pump (Na+/K±ATPase), which is essential for maintaining the electrochemical gradient across cell membranes. This compound also interacts with chloride channels, which are crucial for regulating cell volume and electrical excitability .

Cellular Effects

This compound significantly influences various types of cells and cellular processes. It plays a pivotal role in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound affects the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can activate or inhibit enzymes, such as the sodium-potassium pump, by binding to specific sites on the enzyme. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. For instance, increased this compound intake can enhance the induction of human T helper 17 (TH17) cells by activating the p38/MAPK pathway and serum/glucocorticoid-regulated kinase 1 (SGK1) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to high concentrations of this compound can lead to cellular stress and damage, affecting cell viability and function . Additionally, the temporal effects of this compound on cellular processes such as gene expression and enzyme activity can vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound is essential for maintaining normal physiological functions. At high doses, it can have toxic or adverse effects. For example, excessive this compound intake can lead to hypertension, kidney damage, and electrolyte imbalances . Threshold effects have been observed, where a certain dosage level triggers significant physiological changes, highlighting the importance of dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to electrolyte balance and fluid homeostasis. It interacts with enzymes such as the sodium-potassium pump and chloride channels, which are crucial for maintaining the electrochemical gradient across cell membranes. This compound also affects metabolic flux and metabolite levels by influencing the activity of key regulatory enzymes and transporters .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The sodium-potassium pump plays a critical role in the active transport of this compound across cell membranes, maintaining the electrochemical gradient essential for various cellular processes. Additionally, chloride channels facilitate the passive transport of chloride ions, contributing to the regulation of cell volume and electrical excitability .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the localization of this compound in mitochondria is essential for maintaining mitochondrial membrane potential and ATP production .

Properties

IUPAC Name

sodium;chlorine-35(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.Na/h1H;/q;+1/p-1/i1+0;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWRFPIFSIZLT-XUGDXVOUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Na+].[35Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746486
Record name Sodium (~35~Cl)chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.9586220 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20510-55-8
Record name Sodium (~35~Cl)chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium chloride-35Cl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

It is also known that ammonium chloride and sodium sulphate can be produced from ammonium sulphate and salt (NaCl). According to this reaction, one would expect to produce disodium phosphate and ammonium chloride from sodium chloride and diammonium phosphate if the Na/P molar ratio is 2.
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Synthesis routes and methods II

Procedure details

The organic pyrocarbonates may be prepared by reacting alkali metal organic carbonate, e.g., sodium ethyl carbonate, with organic halocarbonate, e.g., ethyl chlorocarbonate (ethyl chloroformate). The organo groups of the organic carbonate and halocarbonate are chosen to correspond to the organo groups desired for the pyrocarbonate. For example, sodium ethoxide, which can be prepared by dissolving sodium metal in a toluene solution of ethyl alcohol, is carbonated with carbon dioxide to prepare sodium ethyl carbonate. Thereafter, the sodium ethyl carbonate is reacted with ethyl chloroformate to form diethyl pyrocarbonate and sodium chloride. The chloride salt is filtered and the pyrocarbonate recovered by distillation.
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sodium ethyl carbonate
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sodium ethyl carbonate
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pyrocarbonates
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alkali metal
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sodium ethyl carbonate
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halocarbonate
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ethyl chlorocarbonate (ethyl chloroformate)
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Synthesis routes and methods III

Procedure details

Sodium hydroxide solution (5 N, 2.5 ml., 12.5 mmol.) is added dropwise to a stirred mixture of ethyl 4-{3-[3-(hydroxyoctyl)-4-oxo-2-thiazolidinyl]propyl}benzoate (2.80 g., 6.64 mmol.) in aqueous methanol (25 ml. methanol plus 5 ml. water) maintained at 0° C. The resulting mixture is allowed to warm to room temperature and stirred for 3 hours. Then, the reaction mixture is diluted with water, and extracted with ether. The aqueous phase is separated, acidified with 2 N hydrochloric acid (10 ml.), and extracted with ether. This ethereal extract is washed with water, dried over anhydrous magnesium sulfate, concentrated in vacuo to yield an oil residue. The oil residue is then applied to a silica gel column (75 g.) with chloroform. Elution with chloroform-acetic acid (25:1; v:v; 410 ml.) gives impure material. Continued elution with the same eluant (420 ml.) provides the desired title compound as a viscous pale yellow oil, ir (NaCl) 1700, 1665 cm- 1, pmr (CDCl3) δ0.92 (3H, t), 3.60 (2H, s), 4.72 (1H, m), 7.30 (2H, d), 8.08 (2H, d).
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2.5 mL
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ethyl 4-{3-[3-(hydroxyoctyl)-4-oxo-2-thiazolidinyl]propyl}benzoate
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25 mL
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Synthesis routes and methods IV

Procedure details

At six hours the amount of doxorubicin peak was less than 0.1%, the reaction mixture was filtered through a coarse sintered glass funnel to remove the beads. A brine solution (at least 30% w/v) of 1.1 kg NaCl in 3.5 L water was prepared and cooled to 0° C. The filtered reaction mixture was then slowly added to the cooled brine solution with vigorous stirring over 45 minutes. The color of the solution remained red, a blue solution would have indicated that the pH needed adjustment immediately to between 5.8-6.0 by adding acetic acid. The red precipitate was filtered through a medium sintered glass funnel, washed with water and dried under vacuum pressure over P2O5 to yield MeOSuc-βAla-Leu-Ala-Leu-Dox free of any residual doxorubicin.
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Synthesis routes and methods V

Procedure details

Similarly, it is believed that sodium bisulfite reacts with sodium dichromate, water, and hydrochloric acid to form chromium hydroxide, sodium sulfate, and sodium chloride according to equation (4):
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